

N-Nitrosodiethylamine-d10 (CAS: 1219794-54-3): A Comprehensive Technical Guide

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Compound of Interest

Compound Name: *N*-Nitrosodiethylamine-d10

Cat. No.: B1436862

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **N-Nitrosodiethylamine-d10** (NDEA-d10), a deuterated analogue of the potent hepatocarcinogen N-Nitrosodiethylamine (NDEA). Due to its utility as an internal standard in analytical chemistry, particularly for the detection of nitrosamine impurities in pharmaceutical products, a thorough understanding of its properties and handling is crucial. This document covers its physicochemical characteristics, toxicological profile, metabolic pathways, and detailed experimental protocols for its use.

Physicochemical Properties

N-Nitrosodiethylamine-d10 is a stable, isotopically labeled form of N-Nitrosodiethylamine. Its physical and chemical properties are summarized in the table below. The properties of the non-deuterated form are also provided for comparison.

| Property | N-Nitrosodiethylamine-d10 | N-Nitrosodiethylamine |
|-------------------|--|---|
| CAS Number | 1219794-54-3[1][2][3] | 55-18-5[4] |
| Molecular Formula | C ₄ D ₁₀ N ₂ O[3] | C ₄ H ₁₀ N ₂ O[5] |
| Molecular Weight | 112.20 g/mol [2][3] | 102.14 g/mol [4] |
| Synonyms | N-Nitrosodiethyl-d10-amine, N-Nitroso-diethylamine D10, DEN-d10, DENA-d10[1][2][3] | NDEA, Diethylnitrosamine, DEN, DENA[5] |
| Appearance | Yellow liquid[4] | Pale yellow liquid[4] |
| Density | Not specified | 0.94 g/cm ³ [4] |
| Boiling Point | Not specified | 177 °C[4] |
| Solubility | Soluble in organic solvents[6] | Soluble in water, lipids, and other organic solvents[5] |
| Storage | 2°C - 8°C, protect from light[3] | Not specified |

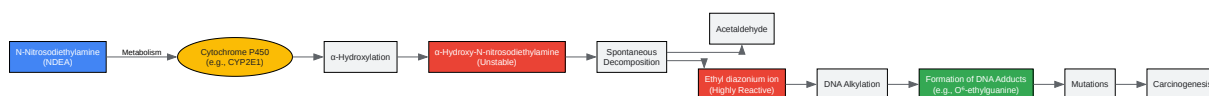
Toxicological Profile

N-Nitrosodiethylamine is classified as a probable human carcinogen (Group 2A) by the International Agency for Research on Cancer (IARC)[4]. While specific toxicological data for the deuterated form is not readily available, it is presumed to have a similar toxicological profile to its non-deuterated counterpart. All work with this compound should be conducted with appropriate safety precautions in a controlled laboratory setting.

| Toxicity Data (for N-Nitrosodiethylamine) | Value | Species | Route |
|---|-----------------|------------|-----------------|
| LD50 | 220 mg/kg[4] | Rat | Oral |
| LD50 | 280 mg/kg[7] | Rat | Oral |
| LD50 | 200 mg/kg[7][8] | Mouse | Oral |
| LD50 | 132 mg/kg[7] | Mouse | Intraperitoneal |
| LD50 | 250 mg/kg[7] | Guinea pig | Oral |

Metabolic Activation and DNA Adduct Formation

The carcinogenicity of N-Nitrosodiethylamine is attributed to its metabolic activation by cytochrome P450 enzymes in the liver. This process leads to the formation of highly reactive electrophilic species that can alkylate DNA, resulting in mutations and potentially initiating carcinogenesis.



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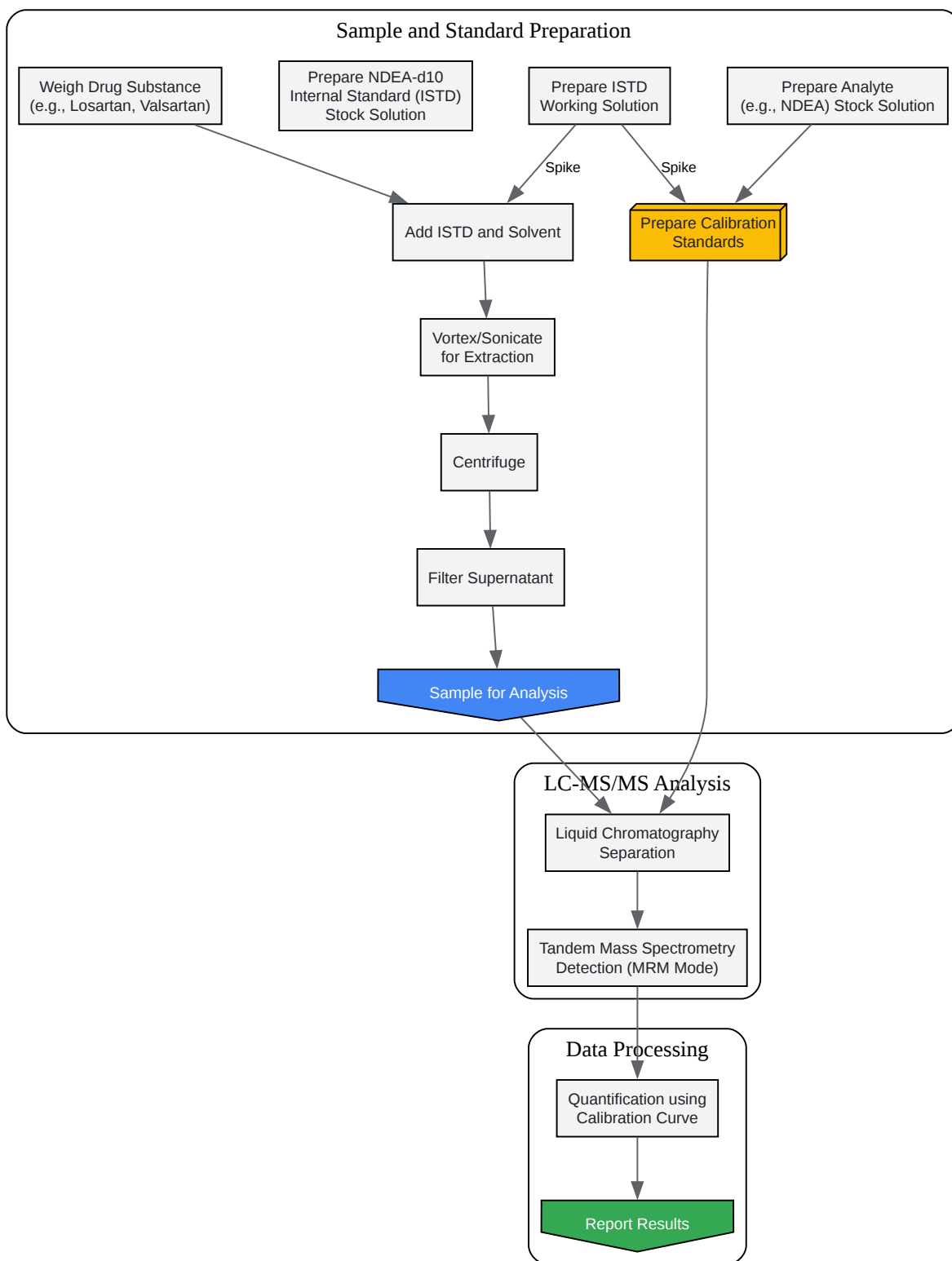
Caption: Metabolic activation of N-Nitrosodiethylamine.

Experimental Protocols

N-Nitrosodiethylamine-d10 is primarily used as an internal standard for the quantification of N-nitrosamine impurities in various matrices, particularly in pharmaceutical drug substances and products, by liquid chromatography-mass spectrometry (LC-MS/MS).

General Workflow for Nitrosamine Analysis

The following diagram illustrates a typical workflow for the analysis of nitrosamine impurities in a drug product using **N-Nitrosodiethylamine-d10** as an internal standard.



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Caption: General workflow for nitrosamine analysis.

Detailed Protocol for Quantification of NDEA in Losartan Potassium

This protocol is a representative example based on published methods for the analysis of nitrosamine impurities in sartan drugs[9][10][11].

4.2.1. Reagents and Materials

- **N-Nitrosodiethylamine-d10** (CAS: 1219794-54-3)
- N-Nitrosodiethylamine (NDEA) certified reference standard
- Losartan Potassium drug substance
- Methanol (HPLC grade)
- Water (HPLC grade)
- Formic acid
- Volumetric flasks, pipettes, and syringes
- Centrifuge tubes (15 mL)
- Syringe filters (0.2 µm, nylon)
- LC-MS/MS system with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source

4.2.2. Preparation of Solutions

- **Internal Standard (ISTD) Stock Solution** (e.g., 1 µg/mL of NDEA-d10): Accurately weigh a suitable amount of NDEA-d10 and dissolve it in methanol to obtain the desired concentration.
- **Analyte Stock Solution** (e.g., 1 µg/mL of NDEA): Prepare in the same manner as the ISTD stock solution using the NDEA reference standard.

- Working Solutions:
 - ISTD Working Solution: Dilute the ISTD stock solution with a suitable solvent (e.g., water:methanol 95:5) to the final concentration used for spiking the samples.
 - Calibration Standards: Prepare a series of calibration standards by diluting the analyte stock solution and spiking with the ISTD working solution to cover the desired concentration range.

4.2.3. Sample Preparation

- Accurately weigh approximately 100 mg of Losartan Potassium into a 15 mL centrifuge tube[10].
- Add a known volume of the ISTD working solution.
- Add 5 mL of sample diluent (e.g., water:methanol 95:5) and vortex for 2 minutes[10].
- Place the sample on a shaker at 450 rpm for 40 minutes[10].
- Centrifuge the sample at 5000 rpm for 10 minutes[10].
- Filter the supernatant through a 0.2 µm nylon syringe filter into an LC-MS vial[10].

4.2.4. LC-MS/MS Conditions (Example)

- LC Column: Zorbax Eclipse Plus Phenyl-Hexyl, RRHD 2.1 x 100mm 1.8µm or equivalent[10].
- Mobile Phase A: 0.2% formic acid in water[10].
- Mobile Phase B: Methanol[10].
- Flow Rate: 0.3 mL/min.
- Column Temperature: 40 °C[10].
- Injection Volume: 20 µL[10].
- Ionization Mode: Positive ESI or APCI.

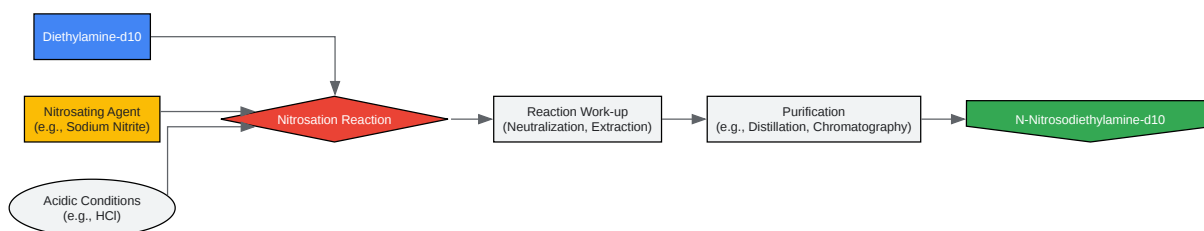
- Detection Mode: Multiple Reaction Monitoring (MRM). Monitor the appropriate precursor to product ion transitions for NDEA and NDEA-d10.

4.2.5. Quantification

Construct a calibration curve by plotting the peak area ratio of NDEA to NDEA-d10 against the concentration of NDEA in the calibration standards. Determine the concentration of NDEA in the sample by interpolating its peak area ratio from the calibration curve.

Synthesis Outline

The synthesis of **N-Nitrosodiethylamine-d10** follows the general principle of nitrosation of a secondary amine. The key starting material is deuterated diethylamine (diethylamine-d10).



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References

- 1. N-Nitrosodiethylamine-d10 | LGC Standards [[lgcstandards.com](https://www.lgcstandards.com)]

- 2. N-Nitrosodiethylamine-d10 | C₄H₁₀N₂O | CID 137628712 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. cdn isotopes.com [cdn isotopes.com]
- 5. N-Nitrosodiethylamine - Wikipedia [en.wikipedia.org]
- 6. N-Nitrosodiethylamine-d10 (Diethylnitrosamine-d10; DEN-d10) | bioactive compound | CAS 1219794-54-3 | Buy N-Nitrosodiethylamine-d10 (Diethylnitrosamine-d10; DEN-d10) from Supplier InvivoChem [invivochem.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. shimadzu.com [shimadzu.com]
- 10. agilent.com [agilent.com]
- 11. brieflands.com [brieflands.com]
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